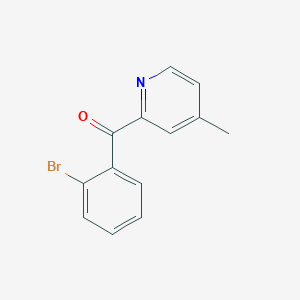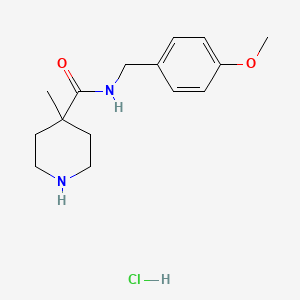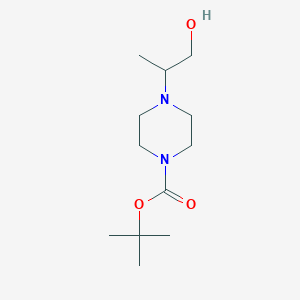
Tert-butyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 900535-75-3 . It has a molecular weight of 244.33 . The IUPAC name of this compound is tert-butyl 4-(2-hydroxy-1-methylethyl)-1-piperazinecarboxylate .
Synthesis Analysis
The synthesis of this compound or its similar derivatives usually involves several steps . For instance, a similar compound, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, was synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C12H24N2O3/c1-10(9-15)13-5-7-14(8-6-13)11(16)17-12(2,3)4/h10,15H,5-9H2,1-4H3 . The molecule of a similar compound, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Physical and Chemical Properties Analysis
This compound is an oil at room temperature .Applications De Recherche Scientifique
Synthesis and Characterization
Tert-butyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate has been the subject of various synthesis and characterization studies. For instance, Sanjeevarayappa et al. (2015) detailed the synthesis and biological evaluation of a derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, demonstrating its moderate anthelmintic activity and providing insight into its crystal structure through X-ray diffraction studies (Sanjeevarayappa et al., 2015). Similarly, Kulkarni et al. (2016) synthesized and characterized two derivatives, examining their antibacterial and antifungal activities (Kulkarni et al., 2016).
Chemical Structure Analysis
The compound has also been analyzed for its molecular structure. Mamat et al. (2012) reported on the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate, providing detailed information about its bond lengths and angles, which are typical for piperazine-carboxylates (Mamat et al., 2012).
Potential Biological Activities
In terms of biological evaluation, some derivatives of this compound have shown promise in various applications. For example, Cheng et al. (2006) discovered a derivative as a new class of malonyl-coenzyme A decarboxylase inhibitors, suggesting their potential use for the treatment of ischemic heart diseases (Cheng et al., 2006). Gumireddy et al. (2021) explored a sterically congested piperazine derivative for its novel chemistry and pharmacological potential (Gumireddy et al., 2021).
Industrial Applications
The compound has also seen applications in industry, such as in the investigation of anticorrosive behavior for carbon steel by Praveen et al. (2021), demonstrating its effectiveness as a corrosion inhibitor (Praveen et al., 2021).
Safety and Hazards
Mécanisme D'action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Propriétés
IUPAC Name |
tert-butyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-10(9-15)13-5-7-14(8-6-13)11(16)17-12(2,3)4/h10,15H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQYUDUDNCDQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

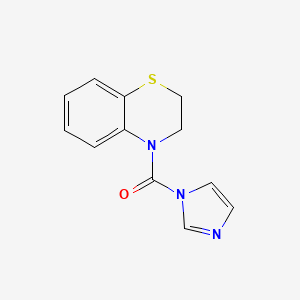

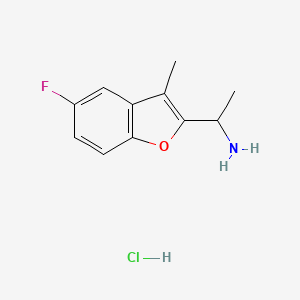
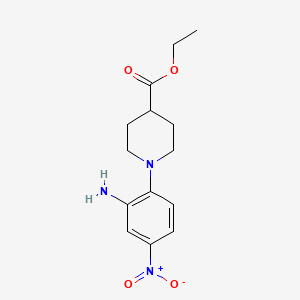
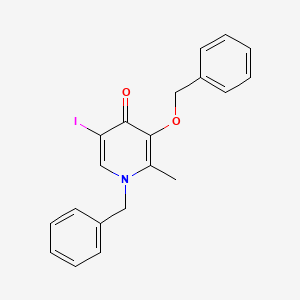
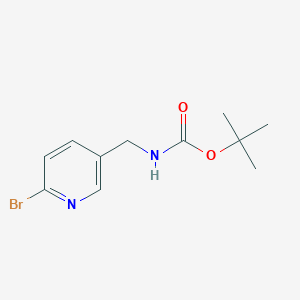
![5,4'-Dimethyl-[2,3']bipyridinyl](/img/structure/B1531097.png)
![5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1531098.png)
amine](/img/structure/B1531099.png)
![5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1531100.png)

